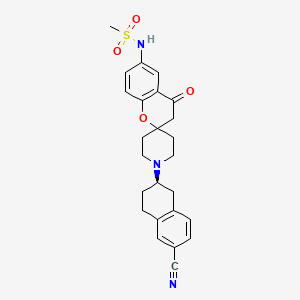

Antiarrhythmic agent-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C25H27N3O4S |

|---|---|

Poids moléculaire |

465.6 g/mol |

Nom IUPAC |

N-[1'-[(2R)-6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]methanesulfonamide |

InChI |

InChI=1S/C25H27N3O4S/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21/h2-3,5,7,12,14,21,27H,4,6,8-11,13,15H2,1H3/t21-/m1/s1 |

Clé InChI |

IQLSBKXSEGGVPO-OAQYLSRUSA-N |

SMILES isomérique |

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)[C@@H]4CCC5=C(C4)C=CC(=C5)C#N)CC2=O |

SMILES canonique |

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C4CCC5=C(C4)C=CC(=C5)C#N)CC2=O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Amiodarone on Cardiac Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Amiodarone (B1667116) is a highly effective antiarrhythmic agent used for a variety of cardiac dysrhythmias, including life-threatening ventricular arrhythmias.[1] Its utility is rooted in a complex pharmacological profile that extends beyond a single mode of action, exhibiting characteristics of all four Vaughan Williams classes of antiarrhythmic drugs.[2] This guide provides a detailed examination of amiodarone's interactions with key cardiac ion channels, summarizing quantitative data, outlining experimental protocols, and visualizing the intricate mechanisms to support advanced research and development in cardiovascular therapeutics.

Core Mechanism of Action: A Multi-Channel Approach

Amiodarone's primary antiarrhythmic effect is attributed to its classification as a Class III agent, which involves the prolongation of the cardiac action potential duration (APD) and the effective refractory period.[3][4] This is primarily achieved through the blockade of potassium channels involved in the repolarization phase (Phase 3) of the action potential.[4][5] However, its broad-spectrum efficacy is a result of its multifaceted interactions with sodium and calcium channels, as well as its non-competitive antagonism of adrenergic receptors.[3][4]

The main electrophysiological effects of amiodarone include:

-

Potassium Channel Blockade (Class III action): Amiodarone blocks potassium rectifier currents, which are responsible for repolarizing the heart.[6] This leads to a longer action potential duration and an extended effective refractory period in cardiac myocytes, reducing their excitability.[6]

-

Sodium Channel Blockade (Class I action): It inhibits sodium channels, particularly at rapid pacing frequencies, which slows the conduction velocity of electrical impulses through the heart.[4][7]

-

Non-competitive Adrenergic Blockade (Class II action): Amiodarone acts as a non-competitive antagonist of alpha- and beta-adrenergic receptors, which helps to modulate the effects of sympathetic stimulation on the heart.[8][9]

-

Calcium Channel Blockade (Class IV action): The drug also exhibits mild calcium channel-blocking effects, which can decrease the excitability and contractility of cardiac cells.[4]

dot

Caption: Multifaceted mechanism of amiodarone on cardiac ion channels and receptors.

Quantitative Data on Ion Channel Inhibition

The following tables provide a summary of the quantitative data on the inhibitory effects of amiodarone on various cardiac ion channels, primarily derived from electrophysiological studies.

Table 1: Inhibitory Potency of Amiodarone on Cardiac Potassium Channels

| Channel Current | Preparation | IC50 / Effect | Reference |

| IKr (hERG) | HEK293 Cells | 0.8 ± 0.1 µM | [10] |

| IKs | Rabbit Ventricular Myocytes | Minimal effect (short-term) | [3] |

| IKs | Rat Ventricular Myocytes | 23.3% inhibition at 10 µM | [3] |

| IK1 | Guinea Pig Ventricular Myocytes | Small reduction at 10-20 µM | [3] |

| Ito | Rat Ventricular Myocytes | 37.5% inhibition at 10 µM | [3] |

Table 2: Inhibitory Potency and Kinetics of Amiodarone on Cardiac Sodium Channels

| Parameter | Preparation | Value | Reference |

| Inhibitory Potency | |||

| Peak INa (Tonic Block) | HEK293 Cells | 178.1 ± 17.2 µM | [10] |

| Late INa | HEK293 Cells | 3.0 ± 0.9 µM | [10] |

| INa | Rat Ventricular Myocytes | IC50: 9.2 µM (normal), 5.9 µM (hypertrophied) | [3] |

| Block Kinetics | |||

| Onset Time Constant (at 0 mV) | Guinea Pig Ventricular Myocytes | 25 ms | [3] |

| Recovery Time Constant (τR) | Guinea Pig Ventricular Myocytes | 418 ms | [3] |

Table 3: Inhibitory Potency of Amiodarone on Cardiac Calcium Channels

| Channel Current | Preparation | IC50 / Effect | Reference |

| L-type Ca2+ Current | MIN6 Cells | Concentration-dependent inhibition | [5] |

| L-type Ca2+ Current | Rat Ventricular Myocytes | 59.0% inhibition at 50 µM | [3] |

Table 4: Interaction of Amiodarone with Adrenergic Receptors

| Receptor Type | Action | Key Finding | Reference |

| Beta-Adrenergic | Non-competitive antagonism | Decreases the number of beta-adrenoceptors | [9] |

Detailed Experimental Protocols

The characterization of amiodarone's effects on cardiac ion channels predominantly relies on the whole-cell patch-clamp technique .[3] This electrophysiological method allows for the recording of ionic currents across the entire cell membrane of an isolated cardiomyocyte while controlling the membrane voltage.[11]

1. Cardiomyocyte Isolation Ventricular myocytes are typically isolated from animal hearts (e.g., guinea pig, rabbit, rat) through enzymatic digestion.[3] The heart is cannulated and perfused with a calcium-free solution to stop contractions, followed by perfusion with a solution containing enzymes like collagenase to break down the extracellular matrix and isolate individual cells.

2. Whole-Cell Patch-Clamp Recording

-

Solutions:

-

External (Bath) Solution (in mM): The composition is designed to mimic the extracellular environment and can be modified to isolate specific currents. A typical solution might contain: NaCl (e.g., 135), KCl (e.g., 5), CaCl2 (e.g., 1), MgCl2 (e.g., 1), HEPES (e.g., 10), and Glucose (e.g., 10), with pH adjusted to 7.4.[12] Specific ion channel blockers (e.g., tetrodotoxin (B1210768) for Na+ channels, nifedipine (B1678770) for Ca2+ channels) are added to isolate the current of interest.[3]

-

Internal (Pipette) Solution (in mM): The composition varies depending on the current being studied. For potassium currents, it often contains KCl or K-aspartate (e.g., 140), MgCl2 (e.g., 1), EGTA (e.g., 10), HEPES (e.g., 10), and Mg-ATP (e.g., 5), with pH adjusted to 7.2.[3]

-

-

Procedure:

-

A glass micropipette with a tip diameter of ~1-2 µm is filled with the internal solution and mounted on a micromanipulator.[13]

-

The pipette is lowered onto the surface of a single myocyte.

-

Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[12]

-

A brief pulse of suction is then applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior (whole-cell configuration).[12]

-

The amplifier is switched to voltage-clamp mode, allowing the experimenter to hold the cell membrane at a specific potential and record the currents that flow in response to programmed voltage steps.[3]

-

3. Voltage-Clamp Protocols:

-

To study IKr (hERG): The cell is typically held at a negative potential (e.g., -80 mV), depolarized to various positive potentials (e.g., +20 mV) to activate the channels, and then repolarized to a negative potential (e.g., -50 mV) to record the characteristic "tail" current.[12]

-

To study INa: The cell is held at a very negative potential (e.g., -140 mV) to ensure all channels are in the resting state, and then a brief depolarizing pulse (e.g., to -20 mV) is applied to elicit the rapidly inactivating inward current.[3]

-

To study ICa,L: The cell is held at a potential that inactivates sodium channels (e.g., -40 mV), and then depolarizing steps are applied to activate the L-type calcium current.[3]

dot

Caption: A typical experimental workflow for whole-cell patch-clamp analysis.

Signaling Pathways and Broader Cellular Effects

Amiodarone's actions are not solely confined to direct ion channel blockade. Its structural similarity to thyroid hormones allows it to interfere with thyroid hormone metabolism, which can contribute to both its therapeutic and adverse effects.[4][7] Furthermore, amiodarone can modulate the expression of ion channel genes, as evidenced by the down-regulation of Kv1.5 messenger RNA in rat hearts following chronic treatment.[7][14]

It also exhibits non-competitive beta-adrenergic blocking properties.[4] Unlike competitive beta-blockers, amiodarone does not bind to the catecholamine recognition site but appears to decrease the number of beta-adrenoceptors and inhibit their coupling with adenylate cyclase.[9]

dot

Caption: Amiodarone's influence on adrenergic and thyroid signaling pathways.

Conclusion

Amiodarone's complex pharmacology, characterized by its interaction with multiple cardiac ion channels and receptors, underpins its high antiarrhythmic efficacy.[3] A thorough understanding of its mechanism of action at the molecular level is crucial for optimizing its therapeutic use and for the development of novel antiarrhythmic agents with improved safety profiles. This guide provides a consolidated resource of the quantitative and methodological data essential for researchers and clinicians working in the field of cardiovascular pharmacology.

References

- 1. Amiodarone | C25H29I2NO3 | CID 2157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]

- 5. Amiodarone - Wikipedia [en.wikipedia.org]

- 6. Amiodarone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Amiodarone: ionic and cellular mechanisms of action of the most promising class III agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amiodarone: a unique antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kup.at [kup.at]

- 10. Augmentation of late sodium current unmasks the proarrhythmic effects of amiodarone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Cellular electropharmacology of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Challenge of Defining "Antiarrhythmic Agent-1"

An extensive investigation into the chemical identity of a compound referred to as "Antiarrhythmic agent-1" reveals that this designation does not correspond to a single, universally recognized chemical entity. Instead, it appears to be a non-standardized descriptor used in specific commercial or research contexts, leading to significant ambiguity in defining its precise chemical structure and properties.

This technical guide addresses the challenges in characterizing "this compound" and presents the available information for a specific compound marketed under this name, while highlighting the critical missing data required for a comprehensive scientific whitepaper.

The Ambiguity of "this compound"

Initial research indicates that "this compound" is not a formal IUPAC name or a registered trademark for a specific drug. The term has been associated with different classes of antiarrhythmic drugs in various contexts. This lack of a standardized definition makes it impossible to provide a singular, all-encompassing technical guide.

However, a specific product, designated "this compound (example I)" by the supplier MedchemExpress, offers a concrete, albeit not fully elucidated, subject for investigation. This compound is described as an IKr potassium channel blocker with a molecular formula of C25H27N3O4S and a molecular weight of 465.56.

Physicochemical Properties of "this compound (example I)"

Based on the available information for the compound with the molecular formula C25H27N3O4S, the following properties can be summarized:

| Property | Value |

| Molecular Formula | C25H27N3O4S |

| Molecular Weight | 465.56 g/mol |

| Known Activity | IKr potassium channel blocker (IC50 < 1 µM) |

A complete profile of physicochemical properties, including melting point, boiling point, solubility, and pKa, could not be determined due to the lack of a definitive chemical structure in publicly accessible databases and literature.

Unraveling the Chemical Structure

Despite extensive searches, the complete and verified chemical structure for "this compound (example I)" remains elusive. A partial IUPAC name, "Methanesulfonamide, N-[1'-[(2R)-6-cyano-1,2,3,4...", was found, suggesting the presence of a methanesulfonamide (B31651) functional group and a stereocenter. The "cyano" and potential "tetrahydroisoquinoline" fragments hinted at in the partial name are common moieties in pharmacologically active compounds.

The designation "(example I)" strongly implies that this compound is described within the experimental section of a patent or a scientific publication. However, pinpointing this original source document through publicly available search methods has proven unsuccessful. Without the complete, unambiguous structure, a definitive IUPAC name, SMILES notation, and 2D/3D structural representations cannot be provided.

Mechanism of Action: IKr Potassium Channel Blockade

"this compound (example I)" is classified as an IKr potassium channel blocker. The IKr current, carried by the hERG (human Ether-à-go-go-Related Gene) channel, is a critical component of the repolarization phase of the cardiac action potential.

Signaling Pathway of IKr Blockade

Blockade of the IKr channel by an agent like "this compound" prolongs the action potential duration (APD) and the effective refractory period (ERP) in cardiomyocytes. This is the hallmark of Class III antiarrhythmic activity. By extending the period during which the heart muscle cannot be re-excited, these agents can terminate and prevent re-entrant arrhythmias.

Caption: Mechanism of action for an IKr channel blocker.

Experimental Protocols

While specific experimental protocols for "this compound" are not available, the following outlines a general methodology for characterizing a novel IKr potassium channel blocker.

In Vitro Patch-Clamp Electrophysiology

Objective: To determine the potency and kinetics of IKr channel blockade.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed at physiological temperature (e.g., 37°C).

-

Voltage Protocol: A specific voltage-clamp protocol is applied to elicit IKr currents. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.

-

Drug Application: "this compound" is perfused at increasing concentrations to determine the concentration-response relationship and calculate the IC50 value.

-

Data Analysis: The peak tail current amplitude is measured at each drug concentration and normalized to the control (drug-free) condition. The data are then fitted to a Hill equation to determine the IC50.

Caption: Workflow for in vitro characterization of an IKr blocker.

Conclusion and Future Directions

The identity of "this compound" is ambiguous. For the specific research chemical "this compound (example I)," a molecular formula and a primary mechanism of action are known. However, the lack of a publicly available, definitive chemical structure is a major impediment to a full and proper scientific characterization.

For researchers, scientists, and drug development professionals, this case underscores the importance of precise chemical identifiers (e.g., IUPAC name, CAS number, SMILES string) in scientific communication. Future work on this or similar compounds would require:

-

Identification of the primary source document (patent or publication) to confirm the chemical structure of "this compound (example I)".

-

De novo structural elucidation using analytical techniques such as NMR spectroscopy and mass spectrometry.

-

Comprehensive physicochemical and pharmacological profiling once the structure is confirmed.

Without this fundamental information, "this compound" remains a chemical entity of limited scientific utility and potential.-1" remains a chemical entity of limited scientific utility and potential.

The Genesis of a Heartbeat Regulator: A Technical Guide to the Discovery and Initial Screening of Novel Antiarrhythmic Agent-1 (NAA-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for safer and more effective antiarrhythmic drugs is a critical endeavor in cardiovascular medicine.[1][2][3][4] The significant risks and limited efficacy of currently available treatments underscore the urgent need for novel therapeutic agents.[2][4][5] This technical guide provides a comprehensive overview of the discovery and initial screening process for a hypothetical novel antiarrhythmic agent, designated NAA-1. It details the strategic workflow, from initial target identification and high-throughput screening to lead compound validation, offering a blueprint for researchers in the field. The methodologies presented herein are a synthesis of established and emerging techniques in antiarrhythmic drug development, emphasizing a structured and data-driven approach.

Introduction: The Unmet Need and Strategic Approach

Cardiac arrhythmias, characterized by irregular heart rhythms, are a leading cause of cardiovascular mortality and morbidity worldwide.[1][5] Current antiarrhythmic drugs, often classified by the Vaughan-Williams system, primarily target cardiac ion channels but are fraught with limitations, including proarrhythmic effects and a lack of specificity.[2][3][6][7] The development of NAA-1 is predicated on a target-based discovery paradigm, focusing on a specific molecular target implicated in arrhythmogenesis to maximize efficacy and minimize off-target effects.

The discovery and initial screening of NAA-1 follows a multi-stage process designed to efficiently identify and characterize promising lead compounds. This process, outlined below, integrates high-throughput in vitro assays with subsequent validation in more physiologically relevant models.

References

- 1. Model systems for the discovery and development of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Investigational antiarrhythmic agents: promising drugs in early clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiarrhythmic drug target choices and screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Promising tools for future drug discovery and development in antiarrhythmic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. ahajournals.org [ahajournals.org]

Technical Guide: The Effects of Amiodarone on Cardiac Action Potential Duration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiodarone (B1667116) is a highly effective antiarrhythmic agent used for a wide range of cardiac dysrhythmias. Its primary mechanism of action involves the prolongation of the cardiac action potential duration (APD), a hallmark of Class III antiarrhythmic agents. However, its pharmacological profile is complex, exhibiting properties of all four Vaughan Williams classes. This technical guide provides an in-depth analysis of amiodarone's effects on cardiac APD, presenting quantitative data from electrophysiological studies, detailed experimental protocols for assessing these effects, and visual diagrams of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of cardiovascular pharmacology.

Introduction

Amiodarone is a potent antiarrhythmic drug utilized in the management of both supraventricular and ventricular tachyarrhythmias.[1] Its principal therapeutic effect is the prolongation of the cardiac action potential and, consequently, the effective refractory period.[1] This is the defining characteristic of a Class III antiarrhythmic agent.[1] However, amiodarone's clinical efficacy is enhanced by its "multi-channel" blocking capabilities, which include Class I, II, and IV actions.[1][2] This guide focuses on the core Class III effects of amiodarone, detailing its impact on the duration of the cardiac action potential.

Mechanism of Action on Cardiac Action Potential Duration

Amiodarone's primary effect on the cardiac action potential is the delay of repolarization, which is visibly represented by a prolongation of the APD. This is primarily achieved through the blockade of several potassium channels that are crucial for the repolarization phase (Phase 3) of the action potential.

Key Ion Channel Interactions:

-

Potassium Channel Blockade (Class III Action): This is the main effect of amiodarone with long-term administration.[2] By blocking myocardial potassium channels, particularly the delayed rectifier potassium currents (IKr and IKs), amiodarone reduces the efflux of potassium ions during repolarization.[2][3] This action lengthens the duration of the action potential and prolongs the effective refractory period in all cardiac tissues.[2][3]

-

Sodium Channel Blockade (Class I Action): Amiodarone also blocks sodium channels, especially at higher heart rates.[2] This reduces the maximum rate of depolarization (Phase 0) and slows conduction velocity through cardiac tissue.[3]

-

Calcium Channel Blockade (Class IV Action): The drug has a mild inhibitory effect on calcium channels, which can decrease the inward calcium current during the plateau phase (Phase 2) of the action potential.[3]

-

Non-competitive Beta-Adrenergic Blockade (Class II Action): Amiodarone acts as a non-competitive antagonist at beta-adrenergic receptors, which helps to modulate the effects of sympathetic stimulation on the heart.[2][3]

The following diagram illustrates the primary mechanism by which amiodarone prolongs the cardiac action potential.

Quantitative Data on Action Potential Duration

The following tables summarize the quantitative effects of amiodarone on cardiac action potential duration (APD) from various experimental studies. The duration is typically measured at 50% (APD50) and 90% (APD90) of repolarization.

Table 1: Effects of Chronic Amiodarone Treatment on APD in Guinea Pig Ventricular Myocytes

| Treatment Duration | APD90 (% of Control) | Animal Model | Reference |

| 1 Week | 143% | Guinea Pig | [4] |

| 4 Weeks | 165% | Guinea Pig | [4] |

Table 2: Effects of Amiodarone on APD in Rabbit Cardiac Tissues

| Tissue Type | Effect on APD | Treatment | Animal Model | Reference |

| Atrial Muscle | Prolongation | 20 mg/kg daily for 6 weeks | Rabbit | [5] |

| Ventricular Muscle | Prolongation | 20 mg/kg daily for 6 weeks | Rabbit | [5] |

Note: Acute application of amiodarone may not consistently prolong APD and can sometimes shorten it. The characteristic APD prolongation is a more prominent effect of chronic administration.[4][6][7]

Experimental Protocols

The characterization of amiodarone's effects on cardiac action potential duration predominantly relies on electrophysiological techniques such as the whole-cell patch-clamp and microelectrode recordings.[1][8]

Whole-Cell Patch-Clamp for Ion Current Measurement

This technique is the gold standard for measuring the effect of amiodarone on specific cardiac ion channels.[9]

-

Objective: To record the ionic currents through specific channels (e.g., IKr, IKs) across the membrane of a single cardiomyocyte in the presence and absence of amiodarone.[8][9]

-

Cell Preparation:

-

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 5.5 Glucose, 5 HEPES. Adjust pH to 7.4 with NaOH.[11] To isolate specific currents, blockers for other channels are added.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES. Adjust pH to 7.4 with KOH. ATP may be included.[9]

-

-

Procedure:

-

A glass micropipette with a tip diameter of approximately 1-2 µm is filled with the internal solution.[8]

-

The pipette is brought into contact with a single myocyte, and gentle suction is applied to form a high-resistance (>1 GΩ) seal.[9]

-

A subsequent pulse of suction ruptures the cell membrane within the pipette tip, establishing the whole-cell configuration.[9]

-

The cell's membrane potential is clamped at a holding potential (e.g., -80 mV).[9]

-

A specific voltage-clamp protocol is applied to elicit the ion current of interest. For IKr, this typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.[9]

-

Record the baseline ion channel current.[10]

-

Perfuse the cell with the external solution containing the desired concentration of amiodarone.[10]

-

Record the ion channel current again to determine the inhibitory effect of the drug.[10]

-

Action Potential Recording with Microelectrodes

This method is used to directly measure the action potential waveform and its duration.

-

Objective: To record the full action potential from a single cardiomyocyte or a multicellular preparation to directly measure APD50 and APD90.[8]

-

Procedure:

-

A sharp glass microelectrode is used to impale a cell.[8]

-

The amplifier is set to current-clamp mode, injecting zero current to record the resting membrane potential.[8]

-

A stimulating electrode delivers a brief electrical pulse to trigger an action potential.[8]

-

The changes in membrane potential over time are recorded.

-

After establishing a baseline recording, the preparation is superfused with a solution containing amiodarone, and the recordings are repeated.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for assessing the effect of an antiarrhythmic agent on cardiac action potential duration.

Conclusion

Amiodarone's multifaceted mechanism of action, primarily centered on the blockade of potassium channels to prolong cardiac action potential duration, underpins its high antiarrhythmic efficacy. A thorough understanding of its electrophysiological effects at the molecular level is critical for its optimal therapeutic application and for guiding the development of new antiarrhythmic drugs with improved safety profiles. This guide provides a consolidated resource of the quantitative data and methodological approaches essential for researchers and drug development professionals in the field of cardiovascular pharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. droracle.ai [droracle.ai]

- 3. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. The effect of amiodarone, a new anti-anginal drug, on cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amiodarone: ionic and cellular mechanisms of action of the most promising class III agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Does acute exposure to amiodarone prolong cardiac action potential duration? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Inhibitory effect of amiodarone on Na+/Ca2+ exchange current in guinea-pig cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

Flecainide's Binding Affinity to Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide (B1672765) is a Class Ic antiarrhythmic agent renowned for its potent inhibition of cardiac sodium channels (Nav).[1] Its primary mechanism of action involves the direct blockade of the fast-inward sodium current (INa), which is crucial for the initiation and propagation of the cardiac action potential.[2][3] This blockade is state-dependent, with flecainide exhibiting differential affinity for the resting, open, and inactivated states of the sodium channel.[4][5] This technical guide provides an in-depth analysis of flecainide's binding affinity to sodium channels, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Quantitative Binding Affinity Data

The binding affinity of flecainide to sodium channels is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the sodium current. This affinity is highly dependent on the conformational state of the channel, which is in turn influenced by the membrane potential and the frequency of channel activation.

State-Dependent Binding of Flecainide

Flecainide demonstrates a significantly higher affinity for open and inactivated sodium channels compared to resting channels.[2][6] This "use-dependent" or "phasic" block is a hallmark of Class Ic antiarrhythmics, meaning the degree of block intensifies with increased heart rate (i.e., more frequent channel opening).[7]

| Channel State | Sodium Channel Isoform | IC50 (µM) | Experimental System | Reference |

| Resting State | rNav1.4 | 365 | HEK293t cells | [6] |

| Resting State | Nav1.5 | 345 | Xenopus oocytes | [4][8] |

| Resting State | hNav1.4 (WT) | ~480 | tsA201 cells | [5] |

| Open State | rNav1.4 (inactivation-deficient) | 0.61 | HEK293t cells | [6] |

| Inactivated State | hNav1.4 (WT) | ~18 | tsA201 cells | [5] |

| Use-Dependent (10 Hz) | Nav1.5 | 7.4 | Xenopus oocytes | [4][8] |

| Tonic Block | hNav1.5 | 10.7 | IonWorks platform | [9] |

Binding Kinetics

The interaction of flecainide with the open state of the sodium channel has been characterized by its on-rate and off-rate constants. For the inactivation-deficient rNav1.4 channel, the on-rate constant was estimated to be 14.9 µM-1s-1 and the off-rate constant was 12.2 s-1, yielding a calculated dissociation constant (KD) of 0.82 µM, which is in close agreement with the IC50 for open-channel block.[6]

Experimental Protocols

The determination of flecainide's binding affinity to sodium channels predominantly relies on electrophysiological techniques, particularly the whole-cell patch-clamp method.

Whole-Cell Patch-Clamp Recording

This technique allows for the measurement of ionic currents across the membrane of a single cell expressing the sodium channel of interest.

Cell Preparation:

-

Human embryonic kidney (HEK293t) cells or Xenopus oocytes are commonly used as expression systems for specific sodium channel isoforms (e.g., Nav1.5, rNav1.4).[4][6]

-

Cells are transiently or stably transfected with the cDNA encoding the desired sodium channel alpha and beta subunits.

Recording Procedure:

-

A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with the cell membrane.

-

A tight seal (gigaohm resistance) is formed between the pipette and the membrane.

-

The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior ("whole-cell" configuration).

-

A series of voltage protocols are applied to the cell to control the membrane potential and elicit sodium currents.

-

Flecainide is applied to the extracellular solution at varying concentrations.

-

The resulting sodium currents are recorded and analyzed to determine the extent of block.

Voltage Protocols to Probe State-Dependence:

-

Resting State Affinity: The cell is held at a very negative potential (e.g., -140 mV to -180 mV) to ensure most channels are in the resting state.[5][6] Test pulses are applied at a very low frequency (e.g., every 60-1000 seconds) to minimize use-dependent block.[6]

-

Open/Inactivated State Affinity (Use-Dependence): The cell is held at a depolarized potential, and a train of depolarizing pulses (e.g., at 5 or 10 Hz) is applied to induce channel opening and inactivation, allowing for the assessment of use-dependent block.[4][6]

-

Inactivated State Affinity: A long conditioning prepulse to a depolarizing potential (e.g., -50 mV for 10 seconds) is used to accumulate channels in the inactivated state before a test pulse is applied.[6]

Visualizations

State-Dependent Binding of Flecainide to Sodium Channels

Caption: State diagram of flecainide's preferential binding to sodium channels.

Experimental Workflow for Determining Binding Affinity

Caption: Workflow for determining flecainide's binding affinity.

Conclusion

Flecainide's interaction with voltage-gated sodium channels is a complex, state-dependent process. Its high affinity for the open and inactivated states underlies its potent use-dependent block, making it an effective antiarrhythmic agent, particularly for tachyarrhythmias.[7] The quantitative data and experimental methodologies outlined in this guide provide a comprehensive framework for understanding and further investigating the binding characteristics of flecainide and other sodium channel blockers. This knowledge is critical for the rational design of novel antiarrhythmic drugs with improved efficacy and safety profiles.

References

- 1. Flecainide in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Flecainide Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Different flecainide sensitivity of hNav1.4 channels and myotonic mutants explained by state-dependent block - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. Flecainide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulation of Cardiac Potassium Currents by the Antiarrhythmic Agent Dofetilide: A Technical Guide

This technical guide provides an in-depth analysis of the electrophysiological effects of Dofetilide, a potent Class III antiarrhythmic agent. It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research and drug discovery. This document details the agent's mechanism of action, its specific effects on key cardiac potassium currents, and the experimental protocols used to characterize these interactions.

Introduction to Cardiac Potassium Currents

The cardiac action potential (AP) is a complex physiological process governed by the coordinated opening and closing of various ion channels. Potassium (K+) currents are fundamental to cardiac repolarization, the process by which the cardiomyocyte returns to its resting membrane potential after depolarization. The duration and shape of the AP are critical for normal heart rhythm, and any disruption can lead to arrhythmias. The primary potassium currents involved in cardiac repolarization include:

-

The Rapid Delayed Rectifier Potassium Current (IKr): Encoded by the hERG gene, IKr is a crucial current for the termination of the cardiac action potential (Phase 3 repolarization). Its blockade can significantly prolong the AP duration.

-

The Slow Delayed Rectifier Potassium Current (IKs): This current, arising from the KCNQ1/KCNE1 channel complex, also contributes to repolarization, particularly at higher heart rates.

-

The Inward Rectifier Potassium Current (IK1): Responsible for stabilizing the resting membrane potential and shaping the final phase of repolarization.

-

The Transient Outward Potassium Current (Ito): This current contributes to the early phase of repolarization (Phase 1) and varies in its expression across different regions of the heart.

Mechanism of Action of Dofetilide

Dofetilide is a highly selective blocker of the rapid delayed rectifier potassium current (IKr). By inhibiting this current, Dofetilide delays the repolarization of the cardiac action potential, thereby prolonging the effective refractory period. This mechanism is particularly effective in terminating re-entrant arrhythmias. The selectivity of Dofetilide for IKr over other cardiac ion channels, such as IKs, IK1, and sodium channels, is a defining characteristic of its pharmacological profile.

Signaling and Channel Interaction

The interaction of Dofetilide with the hERG channel, which conducts the IKr current, is a complex process. The drug binds to a specific site within the channel's pore, and this binding is state-dependent, meaning the drug has a higher affinity for the open or inactivated states of the channel than the closed state.

Quantitative Effects on Potassium Currents

The potency and selectivity of Dofetilide have been quantified in numerous studies. The following tables summarize the key data regarding its effects on different cardiac potassium currents and the resulting changes in action potential duration.

Table 1: Inhibitory Concentrations (IC50) of Dofetilide on Cardiac Ion Currents

| Current | Channel | Species | Cell Type | IC50 (nM) | Reference |

| IKr | hERG | Guinea Pig | Ventricular Myocytes | 12 | |

| IKr | Human | HEK293 (recombinant) | 9.8 | ||

| IKs | KCNQ1/KCNE1 | Guinea Pig | Ventricular Myocytes | >30,000 | |

| IK1 | Kir2.x | Guinea Pig | Ventricular Myocytes | No significant block at 10µM | |

| INa | Nav1.5 | Guinea Pig | Ventricular Myocytes | >10,000 |

Table 2: Effect of Dofetilide on Action Potential Duration (APD)

| Concentration (nM) | Species | Preparation | APD90 Prolongation (%) | Reference |

| 10 | Guinea Pig | Papillary Muscle | 25 ± 4 | |

| 100 | Canine | Purkinje Fiber | 38 ± 5 | |

| 1000 | Rabbit | Purkinje Fiber | 52 |

Experimental Protocols

The characterization of Dofetilide's effects on potassium currents relies heavily on the patch-clamp electrophysiology technique.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ion currents across the entire cell membrane of an isolated cardiomyocyte.

Protocol:

-

Cell Isolation: Cardiomyocytes are enzymatically dissociated from cardiac tissue (e.g., guinea pig ventricle).

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a fine tip (1-3 MΩ resistance) and filled with an internal solution mimicking the intracellular ionic composition.

-

Giga-seal Formation: The pipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: A brief pulse of suction ruptures the cell membrane under the pipette tip, allowing for electrical access to the cell's interior.

-

Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit the specific potassium current of interest. For IKr, a typical protocol involves a depolarizing pulse to +20 mV followed by a repolarizing step to -40 mV to measure the tail current.

-

Data Acquisition and Analysis: Currents are recorded and analyzed to determine parameters such as current density and the effects of drug application.

Summary and Conclusion

Dofetilide is a potent and selective IKr blocker that serves as a classic example of a Class III antiarrhythmic agent. Its primary mechanism of action is the prolongation of the cardiac action potential via the inhibition of the rapid delayed rectifier potassium current, with minimal effects on other cardiac ion channels at therapeutic concentrations. The quantitative data derived from patch-clamp electrophysiology studies provide a clear picture of its pharmacological profile. Understanding the detailed interactions between agents like Dofetilide and specific cardiac ion channels is paramount for the development of safer and more effective antiarrhythmic therapies.

An In-Depth Technical Guide to In Vitro Cardiac Electrophysiology Studies for Antiarrhythmic Agent-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core in vitro cardiac electrophysiology assays essential for the preclinical evaluation of novel antiarrhythmic agents. Here, we present detailed experimental protocols and summarize key quantitative data for a model compound, "Antiarrhythmic agent-1." Methodologies for assessing critical cardiac ion channels—hERG (Kv11.1), Nav1.5, and Cav1.2—are detailed, alongside protocols for evaluating integrated cellular electrophysiology through action potential duration measurements.

Ion Channel Electrophysiology: Patch Clamp Assays

Patch clamp electrophysiology is the gold standard for assessing the interaction of a compound with specific cardiac ion channels.[1] These assays provide precise measurements of ion channel inhibition, a critical factor in determining a drug's antiarrhythmic potential and proarrhythmic risk.[2] For robust and reliable data, these experiments are typically conducted at physiological or near-physiological temperatures (35–37°C).[3]

hERG (Rapidly Activating Delayed Rectifier Potassium Current, IKr) Assay

Inhibition of the hERG potassium channel can prolong the cardiac action potential, which is a primary mechanism for many antiarrhythmic drugs but also carries a risk of inducing Torsade de Pointes (TdP).[4] Therefore, hERG liability assessment is a mandatory component of preclinical safety pharmacology.[4]

Experimental Protocol:

-

Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human hERG channel are commonly used.[4]

-

Cell Preparation: Cells are cultured and harvested according to standard protocols.[5] A cell suspension is created, and cells are dispensed into the patch clamp system.[5]

-

Recording: Whole-cell patch clamp recordings are performed.[1] A voltage protocol is applied to elicit the hERG current. A typical protocol involves a depolarization step to +40 mV followed by a ramp step to -80 mV to measure the peak tail current.[4]

-

Compound Application: this compound is applied at multiple concentrations to determine a concentration-response relationship.[3] A positive control, such as dofetilide (B1670870) or E-4031, is used to confirm assay sensitivity.[3][4]

-

Data Analysis: The peak current is measured before and after compound application. The percentage of inhibition at each concentration is calculated to determine the IC50 value (the concentration at which 50% of the current is inhibited).[1]

Data for this compound: hERG Inhibition

| Parameter | Value |

| Cell Line | HEK293-hERG |

| Temperature | 37°C |

| IC50 | 1.2 µM |

| Positive Control | E-4031 (IC50 = 10 nM) |

Cardiac Sodium Channel (Nav1.5, INa) Assay

The cardiac sodium channel is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[6] Blockade of this channel can slow conduction velocity and is a key mechanism for Class I antiarrhythmic drugs.

Experimental Protocol:

-

Cell Line: HEK293 cells stably expressing the human Nav1.5 channel are frequently used.[7]

-

Recording: Whole-cell manual or automated patch clamp is used.[2][7] The holding potential is typically set between -80 mV and -120 mV.[2][7] The peak inward current is elicited by a depolarization step, for example, to -10 mV or -15 mV.[3][7]

-

Compound Application: this compound is perfused at various concentrations until a steady-state effect is reached (typically 2-6 minutes).[2][7] A known Nav1.5 blocker like flecainide (B1672765) serves as a positive control.[3]

-

Data Analysis: The peak inward sodium current is measured. The IC50 is calculated from the concentration-response curve.

Data for this compound: Nav1.5 Inhibition

| Parameter | Value |

| Cell Line | HEK293-Nav1.5 |

| Temperature | 37°C |

| IC50 (Peak Current) | 5.8 µM |

| Positive Control | Flecainide (IC50 = 2.5 µM) |

L-type Calcium Channel (Cav1.2, ICa,L) Assay

The L-type calcium channel mediates calcium influx during the plateau phase (Phase 2) of the action potential, which is crucial for excitation-contraction coupling.[8] Blockade of this channel can shorten the action potential duration and is the mechanism of Class IV antiarrhythmic drugs.

Experimental Protocol:

-

Cell Line: HEK293 cells stably expressing the human Cav1.2 channel are used.[9]

-

Recording: Whole-cell patch clamp recordings are performed. Cells are clamped at a holding potential of around -100 mV, and currents are evoked by a depolarization step to +20 mV.[9]

-

Compound Application: this compound is applied across a range of concentrations. Verapamil is a common positive control.[3][9]

-

Data Analysis: The peak inward calcium current is measured and the IC50 value is determined from the concentration-response data.

Data for this compound: Cav1.2 Inhibition

| Parameter | Value |

| Cell Line | HEK293-Cav1.2 |

| Temperature | 37°C |

| IC50 | 15.3 µM |

| Positive Control | Verapamil (IC50 = 0.2 µM) |

Integrated Cellular Electrophysiology: Action Potential Duration (APD) Assay

While ion channel assays are crucial, it is also vital to understand a compound's integrated effect on the entire cardiac action potential.[10] This is achieved using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), which provide a more physiologically relevant model.[11]

Experimental Protocol:

-

Cell Culture: hiPSC-CMs are cultured to form a spontaneously beating confluent monolayer.[11][12]

-

Measurement: The action potential is measured optically using voltage-sensitive dyes (e.g., FluoVolt).[12][13] Cells are loaded with the dye and placed in a plate reader or on a microscope capable of rapid fluorescence detection.[11][13]

-

Compound Application: this compound is added to the wells at various concentrations.

-

Data Analysis: The recordings are analyzed to determine the action potential duration at different percentages of repolarization, such as APD50 and APD90 (the time it takes for the cell to repolarize to 50% and 90% of its resting potential, respectively).[14] Changes in these parameters relative to a vehicle control are quantified.

Data for this compound: APD Modulation in hiPSC-CMs

| Concentration | Change in APD50 | Change in APD90 |

| 0.1 µM | +8% | +12% |

| 1.0 µM | +25% | +35% |

| 10 µM | +60% | +75% |

Visualizations: Workflows and Signaling Pathways

Experimental and Signaling Diagrams

To clarify the experimental process and underlying biological mechanisms, the following diagrams illustrate a typical patch-clamp workflow and a key signaling pathway in cardiac electrophysiology.

The autonomic nervous system, particularly through β-adrenergic signaling, plays a critical role in modulating cardiac electrophysiology.[15] Sympathetic stimulation, via norepinephrine (B1679862) release, activates β1-adrenergic receptors, leading to changes in ion channel function and heart rate.

References

- 1. hERG Assay | PPTX [slideshare.net]

- 2. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. metrionbiosciences.com [metrionbiosciences.com]

- 6. researchgate.net [researchgate.net]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Cardiac L-type calcium channel (Cav1.2) associates with γ subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sophion.com [sophion.com]

- 10. researchgate.net [researchgate.net]

- 11. Protocol to measure contraction, calcium, and action potential in human-induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. miltenyibiotec.com [miltenyibiotec.com]

- 13. Improving Cardiac Action Potential Measurements: 2D and 3D Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. youtube.com [youtube.com]

The Potential of Antiarrhythmic Agent-1 (Sulcardine Sulfate) as a Novel Multi-Ion Channel Blocker for Cardiac Arrhythmias

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cardiac arrhythmias remain a significant cause of morbidity and mortality worldwide, and there is a persistent need for novel antiarrhythmic drugs with improved efficacy and safety profiles. Antiarrhythmic agent-1 (HBI-3000 or sulcardine (B1250963) sulfate) is an investigational drug candidate with a unique pharmacological profile as a multi-ion channel blocker. Preclinical and emerging clinical data suggest that its balanced effects on several key cardiac currents may offer a potent antiarrhythmic effect with a reduced risk of proarrhythmia. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols to support further research and development in the field of cardiac electrophysiology.

Introduction: The Unmet Need in Antiarrhythmic Therapy

The management of cardiac arrhythmias is a clinical challenge. Current antiarrhythmic drugs are often limited by incomplete efficacy and the potential for serious adverse effects, including the induction of new, life-threatening arrhythmias (proarrhythmia).[1] The ideal antiarrhythmic agent would exhibit high efficacy in suppressing arrhythmias while maintaining a favorable safety profile. A promising strategy in the development of new antiarrhythmic drugs is the targeting of multiple cardiac ion channels. This approach aims to achieve a more comprehensive and balanced effect on the cardiac action potential, potentially avoiding the pitfalls of single-channel blockade which can lead to excessive action potential prolongation and increased dispersion of repolarization.

This compound (sulcardine sulfate) is a small molecule that has been designed to inhibit multiple cardiac ion channels.[2] It is currently in Phase II clinical trials for the treatment of both atrial and ventricular arrhythmias.[3] This document will delve into the technical details of its mechanism of action and the supporting scientific evidence.

Mechanism of Action: A Multi-Pronged Approach to Rhythm Control

This compound exerts its effects by blocking several key ion channels involved in the cardiac action potential. Its primary mechanism involves the inhibition of fast and late sodium currents (INa-F and INa-L), the L-type calcium current (ICa-L), and the rapid component of the delayed rectifier potassium current (IKr).[3][4] This multi-channel blockade results in a modest prolongation of the action potential duration (APD) and an increase in the effective refractory period, which are key mechanisms for terminating and preventing re-entrant arrhythmias.[5]

A key feature of this compound is its balanced channel inhibition, which is thought to contribute to its low proarrhythmic potential. While inhibition of IKr can prolong the QT interval, a risk factor for torsades de pointes, the simultaneous inhibition of inward depolarizing currents (INa-L and ICa-L) may counteract excessive APD prolongation.[3][4]

Figure 1: Mechanism of action of this compound on cardiac myocyte ion channels.

Preclinical and Clinical Data

In Vitro Electrophysiology

Studies using isolated human ventricular myocytes have provided quantitative data on the inhibitory effects of this compound on various ion channels. These data are crucial for understanding its electrophysiological profile.

| Ion Channel | Current | IC50 (μM) | Reference |

| Sodium Channel | INa-F (Fast) | 48.3 ± 3.8 | [5] |

| Sodium Channel | INa-L (Late) | 16.5 ± 1.4 | [5] |

| Calcium Channel | ICa-L (L-type) | 32.2 ± 2.9 | [5] |

| Potassium Channel | IKr (Rapid) | 22.7 ± 2.5 | [5] |

Table 1: Inhibitory concentrations (IC50) of this compound on key cardiac ion currents in human ventricular myocytes.

Animal Models

In canine models, intravenous administration of this compound has been shown to be effective as an anti-arrhythmic and anti-fibrillatory agent.[3][4] These studies have demonstrated its ability to suppress various types of ventricular arrhythmias.

Human Studies

This compound is currently undergoing Phase II clinical trials. A study registered under NCT04680026 is investigating the efficacy of an intravenous infusion of HBI-3000 for the conversion of recent-onset atrial fibrillation.[6] Phase I studies in healthy volunteers have shown that the drug is well-tolerated with no dose-limiting adverse events or arrhythmias observed.[2]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

The following is a generalized protocol for assessing the effects of this compound on cardiac ion channels using the whole-cell patch-clamp technique, based on standard methodologies.

Cell Preparation:

-

Human ventricular myocytes are enzymatically isolated from donor hearts.

-

Cells are stored in a specific solution at room temperature and used for experiments within 12 hours of isolation.

Electrophysiological Recording:

-

An aliquot of the cell suspension is placed in a chamber on the stage of an inverted microscope.

-

The chamber is perfused with a temperature-controlled extracellular solution.

-

Patch pipettes are fabricated from borosilicate glass capillaries and filled with an intracellular solution.

-

Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

-

Specific voltage protocols are applied to elicit and measure the desired ion currents (e.g., INa-F, INa-L, ICa-L, IKr).

Drug Application:

-

This compound is dissolved in an appropriate solvent to create a stock solution.

-

The stock solution is diluted to the desired final concentrations in the extracellular solution.

-

The drug-containing solution is applied to the cells via a perfusion system.

Data Analysis:

-

Current amplitudes are measured before and after drug application.

-

Concentration-response curves are generated to determine the IC50 values for each ion channel.

Figure 2: General experimental workflow for patch-clamp analysis of this compound.

Future Directions and Conclusion

This compound (sulcardine sulfate) represents a promising development in the search for safer and more effective antiarrhythmic therapies. Its multi-ion channel blocking properties provide a rational basis for its potential clinical utility in treating a broad range of cardiac arrhythmias. The ongoing clinical trials will be crucial in determining its efficacy and safety in patient populations. Further research is warranted to fully elucidate its electrophysiological profile and to explore its potential in specific arrhythmia subtypes. The data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the continued investigation of this novel antiarrhythmic agent.

References

- 1. HUYABIO Intl. Presents Positive Clinical Results from HBI-3000 Phase 2A Clinical Trial of Novel Multi-Ion Channel Blocker for Acute Atrial Fibrillation - HUYABIO International [huyabio.com]

- 2. HUYABIO International Announces Initiation of Phase 2 Atrial Fibrillation Trial - HUYABIO International [huyabio.com]

- 3. HBI-3000 - Wikipedia [en.wikipedia.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Electrophysiological properties of HBI-3000: a new antiarrhythmic agent with multiple-channel blocking properties in human ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Investigating the Pharmacodynamics of Amiodarone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiodarone (B1667116) is a highly potent antiarrhythmic agent utilized in the management of a variety of cardiac dysrhythmias, including ventricular tachycardia and fibrillation, as well as atrial fibrillation.[1] Although classified as a Vaughan Williams Class III agent due to its primary effect of prolonging the cardiac action potential, its pharmacodynamic profile is remarkably complex, exhibiting characteristics of all four classes.[2] This guide provides an in-depth technical overview of amiodarone's core pharmacodynamics, presenting quantitative data, detailed experimental protocols, and visual representations of its multifaceted mechanisms of action.

Core Pharmacodynamics: A Multi-Channel Approach

Amiodarone's efficacy stems from its ability to interact with a wide array of cardiac ion channels and receptors. Its actions are not limited to a single target, which contributes to its broad antiarrhythmic activity.

2.1 Electrophysiological Effects on Ion Channels

-

Potassium Channel Blockade (Class III Action): The hallmark of amiodarone is its ability to block delayed rectifier potassium channels, particularly the rapid component (IKr) and to a lesser extent, the slow component (IKs).[3][4] This inhibition of potassium efflux during Phase 3 of the cardiac action potential leads to a prolongation of repolarization, extending the action potential duration (APD) and the effective refractory period (ERP).[1][5] This effect is crucial for terminating re-entrant arrhythmias.

-

Sodium Channel Blockade (Class I Action): Amiodarone blocks voltage-gated sodium channels (INa) in a use-dependent manner, an effect that is more pronounced at higher heart rates.[2][5] It shows a higher affinity for the inactivated state of the channel.[6] This action slows the rapid upstroke (Phase 0) of the action potential, thereby decreasing conduction velocity in cardiac tissue.[1] Notably, amiodarone has a significantly higher potency for the late sodium current compared to the peak current.[7][8]

-

Calcium Channel Blockade (Class IV Action): The drug also exerts a nonselective blocking effect on L-type calcium channels (ICa,L).[5] This contributes to slowing conduction in the sinoatrial (SA) and atrioventricular (AV) nodes, similar to Class IV antiarrhythmics.[2]

2.2 Adrenergic and Other Receptor Interactions

-

Anti-Adrenergic Effects (Class II Action): Amiodarone exhibits non-competitive antagonism of both alpha- and beta-adrenergic receptors.[1][9] This is not a classic competitive binding; instead, amiodarone can reduce the density of beta-adrenoceptors on the myocardial cell surface and interfere with the intracellular signaling of adenylate cyclase.[3][10] This "beta-blocker-like" action reduces sympathetic stimulation on the heart, decreasing heart rate and myocardial oxygen consumption.[11]

-

Thyroid Hormone Receptor Interactions: Due to its structural similarity to thyroxine (thyroid hormone) and its high iodine content, amiodarone significantly interferes with thyroid metabolism.[12] It inhibits the peripheral conversion of T4 to the more active T3 and can antagonize the binding of T3 to its nuclear receptors in the heart.[13][14][15] This can lead to clinical hypothyroidism or hyperthyroidism and contributes to some of its cardiac effects.[16]

Quantitative Pharmacodynamic Data

The following tables summarize the inhibitory concentrations (IC50) and binding affinities of amiodarone across its various molecular targets.

Table 1: Inhibitory Potency (IC50) on Cardiac Ion Channels

| Target Ion Channel | Current | Species / Cell Line | IC₅₀ Value (µM) | Reference(s) |

|---|---|---|---|---|

| Potassium Channels | ||||

| hERG (KCNH2) | IKr | HEK293 Cells | 0.8 ± 0.1 | [7][17] |

| Rabbit Ventricular Myocytes | IKr | Rabbit | 2.8 | [4] |

| KvLQT1/minK | IKs | Xenopus Oocytes | >300 | [4] |

| Sodium Channels | ||||

| NaV1.5 | Late INa | HEK293 Cells | 3.0 ± 0.9 | [7][17] |

| NaV1.5 | Peak INa (tonic block) | HEK293 Cells | 178.1 ± 17.2 | [7][17] |

| Atrial Myocytes | INa | Rabbit | 1.8 ± 1.1 | [18] |

| Rat Cardiac Membranes | [³H]BTX-B Binding | Rat | 3.6 |[6] |

Note: IC50 values can vary based on experimental conditions such as cell type, temperature, and the specific voltage protocol used.[17]

Key Experimental Methodologies

The characterization of amiodarone's pharmacodynamics relies on a suite of specialized experimental protocols.

4.1 In Vitro: Whole-Cell Patch Clamp Technique

This electrophysiological method is the gold standard for studying the effects of a compound on specific ion channels in isolated cardiomyocytes or heterologous expression systems (e.g., HEK293 cells).[8]

-

Objective: To measure ionic currents across the cell membrane and determine the potency and kinetics of ion channel blockade by amiodarone.

-

Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., rabbit, guinea pig) or stable cell lines expressing the channel of interest are cultured on coverslips.[8][19]

-

Solutions:

-

External (Bath) Solution: Typically contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose, with pH adjusted to 7.4. To isolate a specific current, blockers for other channels are added (e.g., nifedipine (B1678770) to block calcium channels when studying potassium currents).[8]

-

Internal (Pipette) Solution: For recording potassium currents, a typical solution contains (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 5 Mg-ATP, with pH adjusted to 7.2 with KOH.[8]

-

-

Procedure:

-

A glass micropipette with a tip resistance of 3-7 MΩ is filled with the internal solution.[19]

-

The pipette is maneuvered to press against the membrane of a single cell, and gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal".[20]

-

A further brief pulse of suction ruptures the membrane patch, establishing the "whole-cell" configuration, allowing electrical access to the cell's interior.[19]

-

The membrane potential is clamped at a holding potential (e.g., -80 mV). A specific voltage-clamp protocol, consisting of a series of depolarizing and repolarizing steps, is applied to elicit the ion current of interest.[19]

-

Baseline currents are recorded before perfusing the cell with the external solution containing a known concentration of amiodarone.

-

Currents are recorded again in the presence of the drug to determine its effect (e.g., percent inhibition).[19]

-

-

Data Analysis: The reduction in current amplitude at various drug concentrations is used to construct a dose-response curve and calculate the IC50 value.[19]

4.2 Ex Vivo: Langendorff-Perfused Heart Model

This model uses an isolated heart that is retrogradely perfused through the aorta, allowing for the study of the drug's integrated effects on cardiac electrophysiology and mechanics, free from systemic neural and hormonal influences.[21][22]

-

Objective: To assess amiodarone's effects on global cardiac parameters like heart rate, conduction intervals (PR, QRS), action potential duration (via monophasic action potential electrodes), and susceptibility to arrhythmias.[23]

-

Preparation:

-

An animal (e.g., rabbit, pig) is anesthetized, and the heart is rapidly excised and placed in ice-cold cardioplegic buffer (e.g., Krebs-Henseleit solution).[21][23]

-

The aorta is cannulated and connected to the Langendorff apparatus. Retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) and warmed (37°C) Krebs-Henseleit buffer is initiated at a constant pressure (e.g., 80 cm H₂O).[23]

-

-

Procedure:

-

The heart is allowed to stabilize, and baseline electrophysiological parameters are recorded using surface ECG and plunge or MAP electrodes.

-

Amiodarone is added to the perfusate at clinically relevant concentrations.

-

Changes in ECG intervals, APD, and refractory periods are continuously monitored.

-

The heart can be electrically paced to assess rate-dependent effects and challenged with programmed electrical stimulation to test for pro-arrhythmic or anti-arrhythmic activity.[23]

-

-

Data Analysis: Comparison of pre- and post-drug parameters provides insight into the drug's overall effect on cardiac conduction and repolarization.

Signaling Pathways and Experimental Workflows

Conclusion

Amiodarone's complex pharmacodynamic profile, characterized by its interaction with multiple cardiac ion channels and receptors, underpins its high antiarrhythmic efficacy.[17] Its ability to simultaneously block potassium, sodium, and calcium channels, combined with its anti-adrenergic properties, makes it a uniquely broad-spectrum agent.[2] A thorough understanding of its molecular mechanisms, supported by quantitative in vitro and ex vivo data, is crucial for optimizing its therapeutic use and guiding the development of novel antiarrhythmic drugs with improved safety profiles.

References

- 1. Amiodarone - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. kup.at [kup.at]

- 4. ahajournals.org [ahajournals.org]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. Amiodarone: biochemical evidence for binding to a receptor for class I drugs associated with the rat cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Augmentation of late sodium current unmasks the proarrhythmic effects of amiodarone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. litfl.com [litfl.com]

- 10. Cardiac beta-adrenoceptor modulation by amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Magnitude and time course of beta-adrenergic antagonism during oral amiodarone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amiodarone and thyroid physiology, pathophysiology, diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amiodarone: ionic and cellular mechanisms of action of the most promising class III agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Management of Amiodarone-Related Thyroid Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. emedicine.medscape.com [emedicine.medscape.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Optocardiography and Electrophysiology Studies of Ex Vivo Langendorff-perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijbcp.com [ijbcp.com]

- 23. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Target Identification and Validation of Amiodarone: A Multi-Ion Channel-Blocking Antiarrhythmic Agent

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the target identification and validation of Amiodarone (B1667116), a potent antiarrhythmic agent. Amiodarone is used here as a representative example of a complex "Antiarrhythmic agent-1" to illustrate the multifaceted process of elucidating a drug's mechanism of action and validating its molecular targets.

Introduction: Amiodarone as a Multi-Target Antiarrhythmic

Amiodarone is a highly effective antiarrhythmic drug used for a wide range of supraventricular and ventricular arrhythmias.[1][2] Its broad efficacy is attributed to its complex pharmacology, as it interacts with multiple cardiac ion channels and receptors.[3][4] Initially developed as a vasodilator, its antiarrhythmic properties were later discovered.[5] Amiodarone is classified as a Class III antiarrhythmic agent under the Vaughan-Williams classification, primarily due to its significant potassium channel blocking activity, which prolongs the cardiac action potential duration.[3][6][7] However, it also exhibits properties of Class I (sodium channel blockade), Class II (anti-sympathetic action), and Class IV (calcium channel blockade) agents.[4][6][8]

Target Identification

The identification of Amiodarone's molecular targets has been an iterative process involving electrophysiological, pharmacological, and biochemical studies.

Primary Target: Potassium Channels (Class III Action)

The defining action of Amiodarone is the blockade of potassium channels involved in cardiac repolarization.[3][6] This effect prolongs Phase 3 of the cardiac action potential, thereby increasing the effective refractory period and reducing myocardial excitability.[3][6] The primary target within this class is the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for ventricular repolarization.[3]

Secondary Targets

-

Sodium Channels (Class I Action): Amiodarone blocks sodium channels, particularly at higher heart rates.[4][8] This action slows the rapid depolarization phase (Phase 0) of the action potential, contributing to its antiarrhythmic effects.[6]

-

Adrenergic Receptors (Class II Action): It acts as a non-competitive antagonist at alpha- and beta-adrenergic receptors.[6] This anti-sympathetic effect reduces heart rate and myocardial oxygen consumption.[9]

-

Calcium Channels (Class IV Action): Amiodarone also blocks L-type calcium channels, which slows conduction through the sinoatrial (SA) and atrioventricular (AV) nodes.[3][6]

-

Other Potential Targets: Research suggests that Amiodarone may also interact with thyroid hormone receptors due to its structural similarity to thyroxine, which can lead to thyroid dysfunction.[3][6]

Target Validation

Validating the identified targets is crucial to confirm their role in the therapeutic effects of Amiodarone. This involves a combination of in vitro and in vivo experimental models.

In Vitro Validation

-

Patch-Clamp Electrophysiology: This is the gold-standard technique for studying the effects of a drug on individual ion channels.[10][11] By applying Amiodarone to isolated cardiomyocytes or cell lines expressing specific ion channels (e.g., hERG-expressing HEK293 cells), researchers can precisely measure changes in ion channel currents and kinetics.

-

Action Potential Duration (APD) Assays: Using microelectrode arrays or voltage-sensitive dyes on cultured cardiomyocytes, the effect of Amiodarone on APD can be quantified, providing evidence for its potassium channel blocking activity.

Ex Vivo Validation

-

Langendorff-Perfused Heart Model: This model uses an isolated, perfused mammalian heart to study the drug's effects on global cardiac electrophysiology, such as changes in heart rate, conduction velocity, and refractory periods, in the absence of systemic influences.

In Vivo Validation

-

Animal Models of Arrhythmia: Various animal models are used to induce arrhythmias that mimic human conditions.[12][13][14] For instance, arrhythmias can be induced chemically (e.g., with barium chloride or aconitine) or through programmed electrical stimulation.[15] The ability of Amiodarone to suppress or terminate these arrhythmias provides strong evidence for its efficacy and validates its mechanism of action in a living organism.[15]

-

Clinical Trials: Ultimately, the validation of Amiodarone's targets and its clinical utility comes from well-designed clinical trials in patients with arrhythmias.[16] These trials have demonstrated its effectiveness in treating recurrent ventricular fibrillation and hemodynamically unstable ventricular tachycardia.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to Amiodarone's pharmacology and clinical efficacy.

Table 1: Pharmacokinetic Properties of Amiodarone

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | 20-86% (highly variable) | [1][5] |

| Time to Peak Plasma Concentration | 3-7 hours | [3][8] |

| Protein Binding | >96% | |

| Metabolism | Extensively hepatic (via CYP3A4 and CYP2C8) | [1] |

| Elimination Half-life | 15-142 days (highly variable) | [8] |

| Primary Route of Elimination | Biliary |[1] |

Table 2: Electrophysiological Effects of Amiodarone

| Parameter | Effect | Primary Target(s) |

|---|---|---|

| Action Potential Duration | Prolongs | Potassium Channels (hERG) |

| Effective Refractory Period | Increases | Potassium Channels, Sodium Channels |

| Conduction Velocity (AV Node) | Decreases | Calcium Channels, Adrenergic Receptors |

| Heart Rate | Decreases | Adrenergic Receptors, Calcium Channels |

| QTc Interval | Prolongs | Potassium Channels |

Table 3: Clinical Efficacy of Amiodarone

| Indication | Efficacy | Reference |

|---|---|---|

| Atrial Fibrillation/Flutter (Recurrence Prevention) | Up to 80% effective | [16] |

| Ventricular Arrhythmia Suppression | Potent suppressor | [16] |

| Reduction in Arrhythmic/Sudden Death (High-risk patients) | 29% risk reduction | [16] |

| Overall Mortality Reduction (High-risk patients) | 13% reduction |[16] |

Detailed Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Blockade

-

Cell Preparation: Use a stable cell line (e.g., HEK293) expressing the human hERG channel. Culture cells to 70-80% confluency.

-

Solution Preparation:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with KOH).

-

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Establish a whole-cell configuration with a giga-ohm seal (>1 GΩ).

-

Clamp the cell membrane at a holding potential of -80 mV.

-

Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic tail current.

-

Record baseline currents.

-

Perfuse the cells with the external solution containing various concentrations of Amiodarone.

-

Record the hERG tail current at each concentration to determine the IC₅₀ for channel blockade.

-

Protocol: In Vivo Barium Chloride-Induced Arrhythmia Model in Mice

-

Animal Preparation: Use adult male C57BL/6 mice (25-30g). Anesthetize the mice with an appropriate anesthetic (e.g., isoflurane).

-

ECG Recording: Place subcutaneous electrodes for a Lead II electrocardiogram (ECG) recording.

-

Arrhythmia Induction: Administer Barium Chloride (BaCl₂, 30 mg/kg) via intraperitoneal injection to induce ventricular arrhythmias.[15]

-

Drug Administration:

-

Control Group: Administer vehicle (e.g., saline).

-

Treatment Group: Once arrhythmias are established, administer Amiodarone (e.g., 10 mg/kg, i.p.).

-

-

Data Analysis: Continuously record the ECG. Analyze the duration and severity of the arrhythmia (e.g., number of premature ventricular contractions, episodes of ventricular tachycardia) before and after drug administration. A significant reduction in arrhythmic events in the Amiodarone-treated group validates its antiarrhythmic effect.

Visualizations: Signaling Pathways and Workflows

Caption: Amiodarone's multifaceted mechanism of action across the Vaughan-Williams classes.

Caption: Amiodarone's primary molecular targets and their downstream electrophysiological effects.

Caption: A logical workflow for the validation of an antiarrhythmic drug target.

References

- 1. Amiodarone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Amiodarone | C25H29I2NO3 | CID 2157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. droracle.ai [droracle.ai]

- 5. Pharmacology and pharmacokinetics of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amiodarone - Wikipedia [en.wikipedia.org]